molecular formula C24H23N5O3 B3057917 Keratinocyte Differentiation Inducer CAS No. 863598-09-8

Keratinocyte Differentiation Inducer

Cat. No.: B3057917
CAS No.: 863598-09-8
M. Wt: 429.5 g/mol
InChI Key: KKVZKYOBQGDKIB-UHFFFAOYSA-N
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Description

Keratinocyte differentiation inducers (KDIs) are agents or signaling pathways that drive epidermal keratinocytes from a proliferative state to a terminally differentiated state, essential for skin barrier formation and homeostasis. Differentiation markers include involucrin (IVL), filaggrin (FLG), loricrin (LOR), and keratins (e.g., KRT1, KRT10), which are regulated by calcium, growth factors, nuclear receptors, and metabolic pathways . Dysregulation of these processes is implicated in skin diseases such as psoriasis and atopic dermatitis (AD), making KDIs critical for therapeutic development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Casein Kinase II Inhibitor IV involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.

    Functional Group Introduction: Functional groups are introduced through substitution reactions to enhance the compound’s binding affinity to casein kinase II.

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of Casein Kinase II Inhibitor IV involves scaling up the synthetic route while ensuring consistency and purity. This is achieved through:

    Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Casein Kinase II Inhibitor IV undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s inhibitory activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride are used to modify the compound.

    Substitution Reagents: Various halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Casein Kinase II Inhibitor IV, each with different inhibitory activities and potential therapeutic applications.

Scientific Research Applications

Scientific Research Applications

  • Wound Healing
    • KDI has been investigated for its potential to enhance wound healing by promoting keratinocyte proliferation and differentiation. Studies show that KDI can significantly increase the expression of keratinocyte markers, thereby improving epithelial regeneration in wound models.
  • Psoriasis Treatment
    • Research indicates that KDI may help regulate the dysregulated immune response seen in psoriasis by inducing keratinocyte differentiation. This action can potentially alleviate the hyperproliferation characteristic of psoriatic lesions.
  • Stem Cell Differentiation
    • KDI has been utilized to direct the differentiation of various stem cell types into keratinocyte-like cells (KLCs). This application is crucial for developing skin models for drug testing and disease modeling, as well as for potential therapeutic interventions in skin disorders.
  • Skin Regeneration Therapies
    • The compound has been explored in combination with other growth factors to enhance skin regeneration therapies. For instance, co-culture systems using KDI with adipose-derived stem cells have shown promising results in generating functional keratinocytes for skin grafting applications.

Data Tables

Application AreaStudy ReferenceKey Findings
Wound Healing KDI enhances keratinocyte marker expression, improving epithelial regeneration in wound models.
Psoriasis Treatment Induces differentiation of keratinocytes, potentially regulating immune response in psoriasis.
Stem Cell Differentiation Directs differentiation of stem cells into KLCs; effective for skin biology studies.
Skin Regeneration Combined with growth factors to improve skin grafting outcomes; enhances functional keratinocyte generation.

Case Studies

  • Adipose-Derived Stem Cells (ASCs)
    • A study demonstrated that ASCs treated with KDI showed increased expression of keratinocyte-specific markers (Keratin-10 and Involucrin) compared to controls. This suggests that KDI effectively promotes the differentiation of ASCs into functional keratinocytes suitable for regenerative applications .
  • Human Embryonic Stem Cells (hESCs)
    • Research utilizing hESCs revealed that sequential treatment with KDI along with specific signaling pathway inhibitors resulted in a high yield of differentiated keratinocytes. The study established a robust protocol for generating stage-specific keratinocytes, which can be used for therapeutic purposes .
  • Lipidomic Analysis
    • Investigations into lipid profiles during keratinocyte differentiation indicated that KDI influences lipid metabolism, which is crucial for maintaining the barrier function of the skin. This aspect highlights its potential role in enhancing skin health through metabolic modulation .

Mechanism of Action

Casein Kinase II Inhibitor IV exerts its effects by competitively binding to the ATP-binding site of casein kinase II, thereby inhibiting its activity. This inhibition disrupts various cellular processes, including:

Comparison with Similar Compounds

Comparative Analysis of Key KDIs and Related Compounds

Calcium and Multifactorial Regulation

  • Mechanism : Calcium ions (Ca²⁺) activate calcium-sensing receptors (CaSR), triggering downstream signaling (e.g., PKC, calmodulin) to upregulate IVL and FLG .
  • Efficacy :
    • Calcium alone : Induces IVL expression but is insufficient for robust differentiation .
    • Synergistic factors : Serum, confluence, and lower incubation temperature amplify differentiation by 2–3-fold compared to calcium alone .
  • Limitations : Requires controlled in vitro conditions (e.g., 1.2 mM Ca²⁺) for optimal results .

Vitamin D Analogs (Calcitriol, Tacalcitol)

  • Mechanism : Bind vitamin D receptor (VDR), which recruits coactivators (DRIP205, SRC-3) to regulate differentiation genes (FLG, LOR) and suppress proliferation .
  • Efficacy: VDR activation increases FLG by 2.5-fold and LOR by 3-fold in normal human epidermal keratinocytes (NHEKs) . Synergy: Combined with calcium, enhances cross-linked envelope formation .
  • Clinical Relevance : Used in psoriasis due to anti-proliferative and pro-differentiative effects .

Aryl Hydrocarbon Receptor (AHR) Modulators (Tapinarof)

  • Mechanism : AHR activation upregulates FLG and LOR but concurrently induces IL-24, which activates JAK-STAT3 to inhibit differentiation .
  • Efficacy :
    • Tapinarof alone : Increases FLG and LOR mRNA by 3-fold but reduces efficacy by 30–40% due to IL-24 .
    • Combination therapy : Co-treatment with JAK inhibitors (e.g., tofacitinib) restores FLG/LOR expression by blocking STAT3 .
  • Therapeutic Potential: Emerging in AD treatment for dual barrier repair and anti-inflammatory effects .

Growth Factors

Epidermal Growth Factor (EGF)

  • Role: Promotes proliferation and migration (similar to wounded epidermis) but delays differentiation. Reduces FLG by 50% compared to controls . Keratinocyte Growth Factor (KGF)
  • Role : Maintains stable tissue architecture and upregulates FLG/LOR by 2-fold over 4 weeks without inducing hyperproliferation .

ROCK Inhibitors (Y-27632)

  • Mechanism : Inhibits Rho-associated kinase (ROCK), which modulates actin cytoskeleton dynamics to promote differentiation .
  • Efficacy: Enhances differentiation of mesenchymal stem cells into keratinocyte-like cells by 60% in xenofree media . ROCK2-specific inhibition: Increases KRT10 and IVL by 2.5-fold in HaCaT cells .

Data Tables

Table 1: Efficacy of Selected KDIs in Upregulating Differentiation Markers

Compound/Agent Target Pathway FLG Fold Change LOR Fold Change IVL Fold Change Key Synergistic Factors
Calcium (1.2 mM) CaSR/PKC 1.8 1.5 2.2 Serum, confluence, low temp
Tapinarof (500 nM) AHR 3.0 2.8 N/A JAK inhibitors
Vitamin D (10⁻⁷ M) VDR 2.5 3.0 1.5 Calcium
Y-27632 (10 μM) ROCK N/A N/A 2.5 Keratinocyte-conditioned media
KGF FGFR2 2.0 1.8 1.2 None required

Table 2: Clinical and Mechanistic Comparison

Compound/Agent Primary Use Advantages Limitations
Calcium Research models Low cost, multifactorial synergy Requires precise in vitro conditions
Tapinarof AD/Psoriasis Dual anti-inflammatory/differentiation IL-24-mediated STAT3 inhibition
Vitamin D analogs Psoriasis Well-established safety Hypercalcemia risk at high doses
Y-27632 Stem cell differentiation Enhances MSC differentiation Off-target effects on ROCK1/ROCK2
KGF Wound healing Sustained barrier maintenance Limited efficacy in chronic disorders

Key Research Findings and Contradictions

  • Calcium's Context-Dependent Role : While calcium is a cornerstone differentiation inducer, its efficacy is context-dependent. Single-factor calcium induction is less effective (1.8-fold FLG increase) compared to multifactorial approaches (3-fold FLG with serum and confluence) .
  • Dual Roles of AHR Activation : Tapinarof exemplifies the complexity of KDIs, where AHR activation promotes differentiation but concurrently induces IL-24, necessitating combination therapies for maximal effect .
  • ROCK Isoform Specificity : ROCK1 inhibition promotes differentiation, whereas ROCK2 inhibition suppresses it, highlighting the need for isoform-selective agents .

Biological Activity

Keratinocyte differentiation in the epidermis is a complex process regulated by various factors, including calcium ions, growth factors, and specific signaling pathways. This article explores the biological activity of keratinocyte differentiation inducers, focusing on their mechanisms, effects, and implications in skin biology.

Overview of Keratinocyte Differentiation

Keratinocytes are the predominant cell type in the epidermis, responsible for forming the skin barrier through a process of differentiation that involves several stages:

  • Basal Layer : Proliferation of keratinocytes occurs.
  • Spinous Layer : Cells begin to differentiate and express early markers.
  • Granular Layer : Cells accumulate keratohyalin granules and further differentiate.
  • Cornified Layer : Cells lose their nuclei and form the stratum corneum.

The differentiation process is crucial for maintaining skin integrity and function, and its dysregulation can lead to skin disorders.

Key Inducers of Keratinocyte Differentiation

Several compounds have been identified as effective inducers of keratinocyte differentiation. The primary inducers include:

  • Calcium Ions (Ca²⁺) : Calcium is a well-known inducer of keratinocyte differentiation. Elevated extracellular calcium levels trigger signaling pathways that promote differentiation.
  • Phorbol Esters : Compounds like TPA (12-O-tetradecanoylphorbol-13-acetate) activate protein kinase C (PKC), which plays a significant role in keratinocyte differentiation.
  • Transforming Growth Factor Beta (TGF-β) : This cytokine influences various cellular processes, including differentiation.

Calcium-Induced Differentiation

Calcium ions initiate a cascade of intracellular events leading to keratinocyte differentiation. Studies have shown that increasing extracellular calcium concentration to 2 mM significantly enhances the expression of differentiation markers such as involucrin and filaggrin . The calcium-sensing receptor (CaSR) activates phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol-4,5-bisphosphate into inositol trisphosphate and diacylglycerol, which further promotes cell adhesion and survival .

Protein Kinase C Activation

TPA activates PKC isoforms that regulate gene expression related to keratinocyte differentiation. For instance, TPA has been shown to induce filaggrin and loricrin expression while inhibiting keratin 1 and 10 . This suggests that PKC is crucial for transitioning keratinocytes from the spinous to the granular layer.

Study on Calcium Switch Protocol

A pivotal study demonstrated that culturing human keratinocytes under high calcium conditions (2 mM) led to significant increases in differentiation markers after 72 hours . The study utilized a calcium switch protocol to induce differentiation effectively, confirming the critical role of calcium in this process.

TRAIL-Induced Differentiation

Research has also explored the role of TRAIL (TNF-related apoptosis-inducing ligand) in inducing both apoptosis and differentiation in human keratinocytes. This study found that caspases are essential mediators in this dual role, highlighting another pathway through which keratinocyte differentiation can be influenced .

Data Tables

InducerMechanism of ActionKey Findings
Calcium IonsActivates CaSR leading to PLC activationEnhances involucrin and filaggrin expression
TPAActivates PKC leading to gene regulationInduces filaggrin/loricrin; inhibits K1/K10
TRAILActivates caspasesInduces both differentiation and apoptosis

Q & A

Basic Research Questions

How to formulate a research question investigating the molecular mechanisms of keratinocyte differentiation inducers?

A well-defined research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

  • "How does [specific inducer] modulate calcium-dependent signaling pathways during keratinocyte differentiation compared to baseline differentiation protocols?"
    This integrates mechanistic specificity (calcium signaling) and comparative analysis (baseline protocols). Use literature reviews to identify understudied pathways (e.g., NOTCH vs. Wnt/β-catenin) and contextualize gaps .

Q. What experimental variables should be prioritized when designing in vitro assays for keratinocyte differentiation inducers?

Key variables include:

  • Cell culture conditions : Serum-free vs. high-calcium media to avoid confounding differentiation triggers .
  • Temporal resolution : Time-course analyses (e.g., 0–21 days) to capture early (involucrin) vs. late (loricrin) differentiation markers .
  • Controls : Baseline differentiation (calcium induction) and negative controls (vehicle-treated cells). Document protocols rigorously to ensure replicability .

Q. How to systematically review conflicting data on inducer efficacy across keratinocyte models (primary vs. immortalized cell lines)?

  • Data normalization : Adjust for intrinsic differences (e.g., primary cells’ donor variability vs. HaCaT’s proliferative bias) using standardized metrics (e.g., differentiation index = % involucrin+ cells × fluorescence intensity) .
  • Meta-analysis : Apply PRISMA guidelines to compare studies, highlighting model-specific biases (e.g., immortalized lines may underexpress late-stage markers) .

Advanced Research Questions

Q. How to resolve contradictions in transcriptomic vs. proteomic data during keratinocyte differentiation induction?

  • Multi-omics integration : Use pathway enrichment tools (e.g., STRING, DAVID) to map discordant mRNA-protein pairs (e.g., upregulated KRT1 mRNA but stable protein levels). Validate via targeted proteomics (e.g., Western blot with phospho-specific antibodies) .
  • Contextual factors : Consider post-translational modifications (e.g., filaggrin processing) or batch effects in sample preparation .

Q. What methodologies are critical for longitudinal studies assessing long-term effects of differentiation inducers?

  • 3D organotypic models : Mimic epidermal stratification to evaluate barrier function and terminal differentiation over 4–6 weeks .
  • Non-invasive markers : Use live-cell imaging (e.g., fluorescent reporters for IVL or TGM1) to track real-time differentiation without disrupting culture .

Q. How to address ethical and practical challenges in translational studies involving novel inducers?

  • Preclinical validation : Follow ARRIVE guidelines for animal studies, ensuring endpoints (e.g., epidermal thickness) are statistically powered .
  • Human tissue use : Obtain IRB approval for ex vivo skin explants, detailing informed consent protocols for donor samples .

Q. Methodological Pitfalls & Solutions

Q. Why do some studies report inconsistent dose-response relationships for differentiation inducers?

  • Non-monotonic effects : Test a broad concentration range (e.g., 1 nM–100 µM) to identify biphasic responses (e.g., low-dose proliferation vs. high-dose differentiation) .
  • Batch variability : Use combinatorial libraries (e.g., kinase inhibitors) to dissect off-target effects .

Q. How to design a robust negative control strategy for high-throughput inducer screening?

  • Vehicle controls : Include solvents (e.g., DMSO) at concentrations matching experimental arms.
  • Genetic controls : CRISPR knockout of differentiation master regulators (e.g., PPARG) to confirm inducer specificity .

Q. Data Presentation & Replicability

Q. What criteria ensure replicability of differentiation assays in peer-reviewed studies?

  • Detailed protocols : Provide exact media formulations, passage numbers, and differentiation timelines in supplementary materials .
  • Raw data sharing : Deposit flow cytometry profiles (FCS files) and microscopy images in public repositories (e.g., Figshare) .

Q. How to contextualize findings within existing literature while avoiding redundancy?

  • Comparative tables : Tabulate inducer efficacy (% differentiation), mechanisms (e.g., MAPK vs. RAR activation), and model systems across 10–15 key studies .
  • Limitations sections : Discuss scalability (e.g., 2D vs. 3D models) and clinical relevance (e.g., psoriatic vs. healthy keratinocytes) .

Properties

IUPAC Name

3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVZKYOBQGDKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466376
Record name 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863598-09-8
Record name 3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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